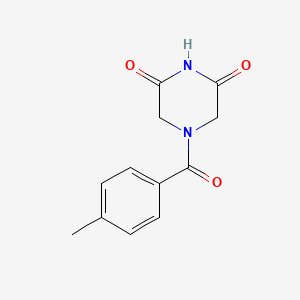

4-(4-Methylbenzoyl)piperazine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylbenzoyl)piperazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12(17)14-6-10(15)13-11(16)7-14/h2-5H,6-7H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGIBRLEIRRDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CC(=O)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332049 | |

| Record name | 4-(4-methylbenzoyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

259228-04-1 | |

| Record name | 4-(4-methylbenzoyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Methylbenzoyl Piperazine 2,6 Dione and Its Analogs

Strategies for Constructing the Piperazine-2,6-dione (B107378) Core with N-Substituents

The formation of the central piperazine-2,6-dione ring is the foundational step in the synthesis of the target compound and its derivatives. Various strategies have been developed to build this six-membered heterocycle, often incorporating one of the N-substituents during the cyclization process itself.

Modern organic synthesis has introduced several sophisticated methods for constructing the piperazine-2,6-dione core, offering improvements in efficiency, stereoselectivity, and substrate scope over traditional techniques.

N-Acyliminium Ion Chemistry: This powerful strategy allows for the formation of bridged piperazine (B1678402) structures. The process typically begins with readily available α-amino acids to synthesize 2,5-disubstituted piperazine-3,6-diones. A lactam carbonyl group is activated, for instance, by introducing a methoxycarbonyl group onto the nitrogen, followed by selective reduction. Subsequent treatment with a protic acid generates an N-acyliminium ion, which is then trapped by an internal nucleophile to forge a new carbon-carbon bond, leading to complex bicyclic systems. d-nb.infonih.govacs.org

Palladium-Catalyzed Hydroamination: A highly diastereoselective intramolecular hydroamination serves as a key step in a modular approach to 2,6-disubstituted piperazines. organic-chemistry.orgacs.org This method utilizes substrates prepared from amino acids, which are cyclized in the presence of a palladium catalyst, offering excellent stereochemical control. organic-chemistry.orgacs.org While often applied to piperazine synthesis, similar principles can be adapted for piperazinone frameworks. organic-chemistry.org

Ugi Multicomponent Reactions: The Ugi reaction provides a convergent and efficient pathway to highly substituted heterocyclic systems. A one-pot sequence involving a Ugi reaction, nucleophilic substitution, and N-acylation has been developed to produce pyrrolopiperazine-2,6-diones with high diastereoselectivity. acs.orgnih.gov This approach demonstrates the power of multicomponent reactions to rapidly build molecular complexity from simple starting materials. acs.orgnih.gov

Radical Cyclizations: Manganese(III) acetate-mediated radical cyclizations have been employed to synthesize novel piperazine-dihydrofuran derivatives. mdpi.com In these reactions, radical intermediates are generated from unsaturated acyl piperazines and trapped by 1,3-dicarbonyl compounds. The regioselectivity of the cyclization is governed by the stability of the radical intermediates formed. mdpi.com More recently, photoredox catalysis has emerged as a mild and efficient way to generate α-aminyl radicals that can undergo cyclization to form the piperazine ring. nih.gov

Table 1: Comparison of Advanced Cyclization Strategies

| Method | Key Precursors | Typical Conditions | Key Advantages |

|---|---|---|---|

| N-Acyliminium Ion Cyclization | α-Amino acid derived piperazine-diones | Carbonyl activation, reduction, protic acid | Access to complex bridged and polycyclic systems. d-nb.infonih.gov |

| Pd-Catalyzed Hydroamination | Amino-alkene substrates from amino acids | Pd(DMSO)₂(TFA)₂ catalyst | High diastereoselectivity for substituted piperazines. organic-chemistry.orgacs.org |

| Ugi Multicomponent Reaction | α-Aminoesters, isocyanides, aldehydes, carboxylic acids | One-pot, multi-step sequence | Rapid assembly of complex heterocyclic scaffolds. acs.orgnih.gov |

| Photoredox Radical Cyclization | Glycine-based diamines and aldehydes | Iridium-based photoredox catalyst, visible light | Mild conditions, avoids toxic reagents. nih.gov |

Classical synthetic routes remain highly relevant and widely used for constructing the piperazine-2,6-dione core. These methods typically involve the cyclization of linear precursors.

One of the most common approaches is the condensation of iminodiacetic acid derivatives with primary amines. d-nb.inforesearchgate.net For example, reacting diethyl iminodiacetate (B1231623) with an amine like p-methoxybenzylamine (PMB-NH2) in the presence of a coupling agent such as carbonyldiimidazole (CDI) leads to the formation of the N-substituted piperazine-2,6-dione. academie-sciences.fr

Another foundational method involves the alkylation of α-amino acid esters with reagents like bromoacetamide, followed by an intramolecular cyclization to yield the piperazine-2,6-dione ring. d-nb.inforesearchgate.net These methods are robust and allow for the introduction of a substituent at the N1 position during the ring-forming step.

Green Chemistry Approaches in the Synthesis of 4-(4-Methylbenzoyl)piperazine-2,6-dione

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for synthesizing piperazine-based compounds. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. researchgate.net The cyclization of N-Boc dipeptide esters to form piperazine-2,5-diones has been achieved efficiently under solvent-free conditions using microwave irradiation. mdpi.com This method not only dramatically reduces reaction times from hours to minutes but also often proceeds with higher yields and cleaner product profiles compared to conventional heating. researchgate.netmdpi.com Similarly, the synthesis of various N-substituted piperazines and related heterocycles has been accelerated using microwave irradiation, sometimes in combination with recyclable heterogeneous catalysts or under solvent-free conditions. researchgate.netnih.gov

These green methodologies are directly applicable to the synthesis of this compound. For instance, the key cyclization or acylation steps could be adapted to run under microwave irradiation, potentially without a solvent, thereby reducing the environmental impact and operational costs of the synthesis. researchgate.netnih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of N-acyl piperazinediones like this compound, several strategies can be employed to minimize environmental impact. One approach involves the use of greener solvents or, ideally, solvent-free conditions. While specific solvent-free syntheses for the title compound are not extensively documented in publicly available literature, general principles of green chemistry can be applied. For instance, mechanochemical methods, such as ball-milling, have emerged as a powerful tool for conducting reactions in the absence of bulk solvents, often leading to higher yields and reduced reaction times. researchgate.net

Another key aspect of environmentally benign synthesis is the use of safer and more sustainable reagents. The acylation of piperazine-2,6-dione can be achieved using 4-methylbenzoyl chloride. To improve the green credentials of this reaction, the use of a less hazardous base than traditionally employed tertiary amines could be explored. Furthermore, the development of catalytic systems that can activate the carboxylic acid (4-methylbenzoic acid) directly for acylation would be a significant advancement, avoiding the need to prepare the more reactive acid chloride and the subsequent generation of halide waste.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. While the direct catalytic synthesis of this compound is not explicitly detailed, related catalytic processes for piperazine synthesis and N-acylation provide valuable insights.

The synthesis of the piperazine core itself can be achieved through various catalytic routes. For instance, the cyclization of aminoethylethanolamine or diethylenetriamine (B155796) using metal-based catalysts can produce piperazine with high selectivity and yield. elaba.lt These catalytic processes often operate under milder conditions and with greater atomic economy than stoichiometric methods.

For the N-acylation step, several catalytic approaches can be envisioned. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitates the amide bond formation between piperazine-2,6-dione and 4-methylbenzoic acid. purdue.edu While effective, this method generates a stoichiometric amount of dicyclohexylurea as a byproduct, which can complicate purification. Catalytic alternatives to stoichiometric coupling agents are an active area of research. For example, boronic acid catalysts have been shown to promote direct amidation reactions between carboxylic acids and amines. The application of such catalysts to the synthesis of this compound could offer a more efficient and atom-economical route.

Furthermore, enzymatic catalysis presents a highly selective and environmentally friendly option. Lipases, for instance, are known to catalyze acylation reactions in non-aqueous media and could potentially be employed for the regioselective acylation of piperazine-2,6-dione.

Scalability and Efficiency Considerations in Research-Scale Synthesis

The transition from a laboratory-scale synthesis to a larger, gram-scale production for research purposes introduces a new set of challenges and considerations. Process optimization is crucial to ensure efficiency, reproducibility, and ease of handling.

Process Optimization for Gram-Scale Production for Research

For the gram-scale synthesis of this compound, a common route involves the acylation of piperazine-2,6-dione hydrochloride with 4-methylbenzoyl chloride. purdue.edu A typical procedure would involve dissolving piperazine-2,6-dione hydrochloride in a suitable solvent, such as a mixture of water and dioxane, and neutralizing it with a base like sodium hydroxide. Subsequently, 4-methylbenzoyl chloride is added to effect the acylation.

Table 1: Potential Reaction Parameters for Gram-Scale Synthesis

| Parameter | Condition | Rationale |

| Starting Material | Piperazine-2,6-dione hydrochloride | Readily available precursor. |

| Acylating Agent | 4-Methylbenzoyl chloride | Commercially available and reactive. |

| Solvent | Dichloromethane, Toluene | Good solubility for reactants and ease of removal. |

| Base | Triethylamine, DIPEA | To neutralize HCl generated during the reaction. |

| Catalyst | DMAP (catalytic amount) | To accelerate the acylation reaction. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |

| Work-up | Aqueous wash, extraction, crystallization | To purify the final product. |

One of the key challenges in scaling up this synthesis is the purification of the final product. The use of coupling agents like DCC can lead to byproducts that are difficult to separate on a larger scale. purdue.edu Therefore, methods utilizing acid chlorides, followed by straightforward aqueous work-up and crystallization, are often preferred for gram-scale production. Optimization of reaction concentration, temperature control, and the rate of addition of reagents are critical to maximize yield and purity.

Automation and High-Throughput Synthesis Methodologies

Automation and high-throughput synthesis (HTS) are invaluable tools for accelerating the discovery and optimization of new chemical entities. youtube.com These technologies allow for the rapid synthesis and screening of large libraries of compounds, enabling the exploration of structure-activity relationships.

For the synthesis of analogs of this compound, HTS platforms can be employed to vary the acyl group. By using a common piperazine-2,6-dione starting material and a diverse set of acyl chlorides or carboxylic acids in a parallel synthesis format, a library of N-acylpiperazinediones can be generated efficiently. youtube.com

Table 2: High-Throughput Synthesis Approach for Analogs

| Step | Description |

| 1. Dispensing | Automated liquid handlers dispense solutions of piperazine-2,6-dione and a library of different acylating agents into a multi-well plate. |

| 2. Reaction | The plate is incubated under controlled temperature and mixing conditions to allow the acylation reactions to proceed. |

| 3. Quenching & Work-up | Reagents are added to stop the reactions, and automated liquid-liquid extraction can be performed to remove impurities. |

| 4. Analysis | High-throughput analytical techniques, such as LC-MS, are used to confirm the identity and purity of the products in each well. |

The data generated from these HTS campaigns can be used to build predictive models for reaction success and to identify compounds with desired properties. This approach significantly reduces the time and resources required for the synthesis and evaluation of new analogs compared to traditional, sequential synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Methylbenzoyl Piperazine 2,6 Dione Derivatives

Systematic Modification Strategies for the 4-Methylbenzoyl Substituent

The 4-methylbenzoyl group of the parent molecule serves as a crucial recognition element for its biological targets. Modifications to this part of the molecule can significantly influence its electronic and steric properties, thereby altering its binding affinity and efficacy.

Exploration of Aromatic Ring Substitutions (Electronic and Steric Effects)

The substitution pattern on the aromatic ring of the benzoyl group plays a pivotal role in modulating the biological activity of 4-(4-methylbenzoyl)piperazine-2,6-dione analogs. Both the electronic nature and the size of the substituents are key determinants of the structure-activity relationship (SAR).

Research into related piperazine-containing compounds has shown that the introduction of various substituents on the phenyl ring can lead to a wide range of biological responses. For instance, in a series of 1-aryl/aralkyl piperazine (B1678402) derivatives, substitutions on the phenyl ring were found to significantly impact their antioxidant activity. nih.gov Specifically, compounds with para-substituents on the phenyl ring demonstrated notable activity. nih.gov

The electronic effects of these substitutions are of particular importance. The presence of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic ring and the adjacent carbonyl group, which can, in turn, affect interactions with biological targets. For example, the introduction of a methoxy (B1213986) group at the para position of the benzoyl ring, as in 4-(4-methoxybenzoyl)piperazine-2,6-dione, can influence the compound's properties. nih.gov

Steric effects also play a critical role. The size and shape of the substituent can dictate how the molecule fits into a binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide sufficient interaction to elicit a strong biological response. In studies of other piperazine derivatives, the position of the substituent on the phenyl ring has been shown to be a critical factor. For example, a substitution at the 3-position of a phenyl ring attached to a piperazine moiety was found to be the most effective in a series of compounds tested for anticancer activity against HeLa cells. nih.govtandfonline.com

The following table summarizes the impact of different aromatic ring substitutions on the activity of various piperazine derivatives, providing insights that can be extrapolated to the this compound scaffold.

| Substituent | Position | Observed Effect on Activity | Reference |

| 4-fluoro | para | Enhanced anti-proliferative activity | nih.govtandfonline.com |

| 2,4-difluoro | ortho, para | Potent inhibition of HeLa cell lines | nih.govtandfonline.com |

| 3,4-dichloro | meta, para | High activity against HeLa cell lines | nih.govtandfonline.com |

| 4-methoxy | para | Altered compound properties | nih.gov |

Modifications of the Carbonyl Linker (Isosteric Replacements)

The carbonyl linker in this compound is a key structural feature that can be modified through isosteric replacements to improve pharmacokinetic or pharmacodynamic properties. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can lead to similar biological activity. drughunter.com

Common isosteric replacements for a carbonyl group include, but are not limited to, a sulfonyl group, a methylene (B1212753) group, or various heterocyclic rings. tandfonline.comcambridgemedchemconsulting.comdrughunter.com The goal of such a replacement is to create a new molecule with similar or improved biological properties, potentially with enhanced metabolic stability, altered selectivity, or reduced toxicity. drughunter.com

For example, the replacement of a carbonyl group with a sulfonyl group has been explored in the development of chrysin-based sulfonylpiperazines, where it was found to be essential for potent anticancer activity. tandfonline.com The use of heterocyclic rings as amide bioisosteres, such as triazoles, imidazoles, or oxadiazoles, is another common strategy that can mimic the hydrogen bonding properties of the original carbonyl group while enhancing metabolic stability. drughunter.com

Investigating Substitutions on the Piperazine-2,6-dione (B107378) Ring System

The piperazine-2,6-dione ring is another critical component of the molecule that can be systematically modified to probe the SAR and SPR. The piperazine ring itself is a privileged scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates. nih.gov

Stereochemical Considerations and Chiral Synthesis of Analogs

The piperazine-2,6-dione ring contains chiral centers, and the stereochemistry of the molecule can have a significant impact on its biological activity. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. nih.gov

The synthesis of chiral piperazine-2,6-dione analogs is, therefore, a key strategy for exploring the SAR of this class of compounds. Chiral synthesis can be achieved through various methods, including the use of chiral starting materials, such as amino acids, or through asymmetric catalysis. dicp.ac.cnrsc.org For example, a practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been developed starting from α-amino acids. rsc.org

The biological evaluation of individual enantiomers is crucial for understanding the three-dimensional requirements of the target binding site. In a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers were found to have significantly stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights the importance of stereochemistry in determining the biological activity of piperazine derivatives and underscores the need for chiral synthesis in the development of this compound analogs.

Effects of Alkyl and Heteroatom Substitutions at C3, C5, and C6

Substitutions at the C3, C5, and C6 positions of the piperazine-2,6-dione ring can also have a profound effect on the compound's properties. The introduction of alkyl groups or heteroatoms at these positions can alter the molecule's conformation, lipophilicity, and hydrogen bonding capacity.

The synthesis of piperazine-2,6-diones with various substituents at the nitrogen atoms has been developed, allowing for the exploration of a wide range of analogs. nih.govresearchgate.netnih.gov For example, a three-step, one-pot procedure has been reported for the synthesis of piperazine-2,6-diones with different substituents at the N-atoms in high yields. nih.govresearchgate.netnih.gov

The introduction of substituents can also be used to conformationally restrict the piperazine scaffold by creating bridged systems. nih.govresearchgate.netnih.gov This can increase the activity of the compound by presenting it in a defined conformation that fits precisely into the binding pocket of its target. nih.govresearchgate.netnih.gov

The effects of such substitutions on biological activity can be significant. For instance, in a series of piperazine-2,5-dione derivatives, even minor changes in the substitution pattern were found to have a noticeable impact on their biological properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR modeling is a computational technique that can be used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized analogs and to gain insights into the key molecular features that are important for activity. nih.gov

The development of a QSAR model for this compound analogs would involve the generation of a dataset of compounds with known biological activities. Various molecular descriptors, such as topological, spatial, and thermodynamic properties, would then be calculated for each compound. nih.gov Statistical methods, such as genetic function approximation, can be used to develop a mathematical equation that relates these descriptors to the biological activity. nih.gov

A successful QSAR model can be a valuable tool in the drug discovery process, enabling the rational design of new compounds with improved potency and selectivity. For example, a QSAR study of piperine (B192125) analogs identified key descriptors, such as the partial negative surface area and the area of the molecular shadow, that were correlated with inhibitory activity. nih.gov This type of information can guide the design of new this compound analogs with enhanced biological activity. Furthermore, a QSAR model has been proposed to predict the anti-influenza activity of nucleozin (B1677030) analogs, highlighting the utility of this approach in antiviral drug discovery. plos.org

Descriptor Selection and Calculation Methodologies

In the realm of Quantitative Structure-Activity Relationship (QSAR) studies, the selection of appropriate molecular descriptors is a critical step in building a robust and predictive model. For piperazine derivatives, a variety of descriptors are typically employed to capture the structural features that govern their biological activity. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological targets, such as receptor binding. For instance, in studies of piperazine derivatives, electrostatic factors have been shown to be correlated with their antagonistic effects. tandfonline.com

Steric Descriptors: These describe the size and shape of the molecule. Common steric descriptors include molecular weight, molecular volume, surface area, and specific conformational parameters. These are vital as the three-dimensional shape of a molecule often dictates its ability to fit into a binding site. Research on piperazine derivatives has highlighted the importance of steric factors in their biological activity. tandfonline.com

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe aspects like branching and connectivity.

The calculation of these descriptors is typically performed using specialized computational chemistry software. A common methodology involves:

Building the 3D structures of the molecules in the dataset.

Optimizing the geometry of these structures using quantum mechanical methods (e.g., DFT) or molecular mechanics force fields.

Calculating a wide range of descriptors based on these optimized structures.

Utilizing statistical methods, such as partial least squares (PLS), to select the most relevant descriptors that correlate with the observed biological activity. nih.gov

A hypothetical selection of descriptors for a QSAR study on this compound derivatives is presented in Table 1.

| Descriptor Category | Specific Descriptor | Potential Relevance to Activity |

| Electronic | Partial charge on carbonyl oxygens | Potential for hydrogen bonding with receptor sites. |

| Dipole Moment | Influences overall polarity and solubility. | |

| HOMO/LUMO Energies | Relates to chemical reactivity and stability. | |

| Steric | Molecular Volume | Determines fit within a binding pocket. |

| Surface Area | Influences interactions with the solvent and receptor. | |

| Torsional angles of the benzoyl group | Defines the conformational space and potential binding modes. | |

| Hydrophobic | Calculated logP (cLogP) | Predicts membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Table 1: Hypothetical Descriptor Selection for QSAR Analysis of this compound Derivatives

Statistical Validation and Predictive Power of QSAR Models

The development of a QSAR model is not complete without rigorous statistical validation to ensure its reliability and predictive power. The primary goal of validation is to ascertain that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. The process typically involves both internal and external validation techniques.

Internal Validation: Internal validation assesses the robustness of the model using the initial dataset. A common method is cross-validation , particularly the leave-one-out (LOO) technique. In LOO cross-validation, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

External Validation: External validation is a more stringent test of a QSAR model's predictive power. It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the activity of compounds it has not "seen" before. The predictive power is often assessed by the value of r²_pred, which is the squared correlation coefficient between the observed and predicted activities for the test set compounds. A high r²_pred value suggests a model with strong predictive capabilities for new chemical entities. nih.gov

For instance, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives utilized a three-layer back-propagation neural network. The model was established using a training set and subsequently validated with an external testing set of five additional derivatives, demonstrating its utility in predicting analgesic activities. nih.gov

A summary of common statistical parameters used for QSAR model validation is provided in Table 2.

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (Predictive r² for external set) | Measures the ability of the model to predict the activity of an external set of compounds. | > 0.5 |

| Standard Error of Estimate (SEE) | Indicates the absolute error in the predicted values. | As low as possible |

| F-statistic | A measure of the statistical significance of the model. | High value |

Table 2: Key Statistical Parameters for QSAR Model Validation

Ligand Efficiency and Lipophilicity Efficiency Analysis in Structure-Based Design

In modern drug discovery, particularly in lead identification and optimization, it is not sufficient to simply increase the potency of a compound. The quality of a lead is also assessed by its efficiency, considering its size and lipophilicity. Ligand efficiency (LE) and lipophilicity efficiency (LipE) are crucial metrics in this regard.

Theoretical Frameworks for Ligand Optimization

Ligand Efficiency (LE): Ligand efficiency is a metric that relates the potency of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as the binding energy per heavy atom. A higher LE value is desirable, as it indicates that the compound achieves its potency with a more efficient use of its atoms, suggesting a better fit to the target. It is recommended that the LE value during lead optimization should be maintained above 0.3. sciforschenonline.org

Lipophilicity Efficiency (LipE or LLE): Lipophilicity efficiency, also known as ligand-lipophilicity efficiency (LLE), assesses the balance between potency and lipophilicity. wikipedia.org It is generally calculated as the pIC50 (or pEC50) minus the logP or logD of the compound. wikipedia.orgresearchgate.net High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. sciforschenonline.org Therefore, optimizing LipE aims to increase potency without a concomitant, and often detrimental, increase in lipophilicity. An increase in LipE during optimization suggests that potency is being enhanced more than lipophilicity. sciforschenonline.org Quality drug candidates are often associated with a high LipE, with a value greater than 6 sometimes cited as a benchmark. wikipedia.org

The theoretical formulas for these metrics are as follows:

LE = -2.303 * RT * pActivity / HAC (where R is the gas constant, T is the temperature, pActivity is the negative logarithm of the activity, and HAC is the heavy atom count)

A more practical, simplified version is often used: LE = (1.4 * pActivity) / HAC

LipE = pActivity - logP (or logD) researchgate.net

These metrics are invaluable in fragment-based drug discovery (FBDD), where small, low-affinity fragments with high LE are grown into more potent leads while carefully managing the increase in molecular weight and lipophilicity. sciforschenonline.org

Biological and Pharmacological Research Methodologies Applied to 4 4 Methylbenzoyl Piperazine 2,6 Dione

Mechanistic Studies in Preclinical Models

Investigation of Molecular Pathways and Signaling Cascades in Model Systems

The initial exploration of the biological effects of a novel compound like 4-(4-Methylbenzoyl)piperazine-2,6-dione would involve its introduction into various in vitro model systems. These systems, which include primary cell cultures and immortalized cell lines, allow for a controlled investigation of the compound's impact on cellular functions. The primary objective is to elucidate the molecular pathways and signaling cascades that are modulated by the compound.

A standard approach would be to use cell lines relevant to the predicted therapeutic area. For instance, if the compound is hypothesized to have anticancer properties, researchers might use a panel of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). nih.gov Conversely, if central nervous system (CNS) activity is suspected, neuronal cell lines like SH-SY5Y (neuroblastoma) would be more appropriate. nih.gov

Once a cellular effect, such as inhibition of cell proliferation or induction of apoptosis, is observed, the subsequent step is to identify the underlying molecular mechanisms. This is often achieved through a combination of techniques:

Western Blotting: This technique is used to detect and quantify specific proteins within a cell lysate. For example, if the compound is thought to affect a particular signaling pathway, such as the PI3K/Akt pathway often implicated in cancer, western blotting would be used to measure the phosphorylation status of key proteins like Akt and its downstream targets. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It can be used to measure the levels of specific cytokines or other signaling molecules released by cells in response to treatment with the compound.

Reporter Gene Assays: These assays are used to study the regulation of gene expression. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter of interest. Changes in the expression of the reporter gene in the presence of the compound indicate that it affects the activity of the promoter and the associated signaling pathway.

Hypothetical Investigation of this compound in a Cancer Cell Line Model

| Technique | Hypothetical Target Pathway | Proteins/Molecules to be Analyzed | Expected Outcome Indicating Activity |

| Western Blotting | PI3K/Akt/mTOR pathway | p-Akt, Akt, p-mTOR, mTOR | Decrease in the ratio of phosphorylated to total protein |

| ELISA | Inflammatory signaling | TNF-α, IL-6 | Altered secretion levels of cytokines |

| Reporter Gene Assay | NF-κB signaling | Luciferase under NF-κB promoter | Change in luciferase activity |

Gene Expression and Protein Regulation Studies

To gain a broader understanding of the cellular response to this compound, researchers would typically move beyond the analysis of a single pathway and investigate global changes in gene and protein expression.

Transcriptomics (Microarray and RNA-Seq): These high-throughput methods allow for the quantification of thousands of messenger RNA (mRNA) transcripts simultaneously. By comparing the transcriptomes of treated and untreated cells, researchers can identify which genes are upregulated or downregulated by the compound. This can provide valuable clues about its mechanism of action and potential off-target effects.

Proteomics (e.g., Mass Spectrometry-based proteomics): Proteomics is the large-scale study of proteins. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify thousands of proteins in a sample. This allows for a direct assessment of how the compound affects the cellular proteome, which is the ultimate effector of cellular function.

The data generated from these "omics" studies are typically complex and require sophisticated bioinformatics tools for analysis. The goal is to identify patterns of gene and protein expression that are significantly altered by the compound and to link these changes to specific biological processes and pathways.

In Vivo Preclinical Efficacy Research in Animal Models (Excluding Clinical Outcomes)

Following promising in vitro results, the investigation of this compound would progress to in vivo studies using animal models. These studies are crucial for understanding the compound's biological effects in a whole organism.

The choice of animal model is dictated by the therapeutic indication. For example:

Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to assess the antitumor efficacy of new compounds. nih.gov The choice of cell line for the xenograft would be based on the in vitro sensitivity data.

Neuroscience: For potential antipsychotic or anxiolytic effects, rodent models of psychosis (e.g., induced by MK-801) or anxiety (e.g., the elevated plus maze test) would be employed. nih.govnih.gov

Inflammatory Diseases: Models of induced inflammation, such as the carrageenan-induced paw edema model in rats, are used to evaluate anti-inflammatory activity.

A typical preclinical in vivo study would involve several groups of animals: a control group receiving a vehicle, and one or more groups receiving the test compound. The experimental design would be structured to measure specific biological responses relevant to the disease model. For instance, in a cancer xenograft study, tumor volume would be measured regularly throughout the experiment. In a neuroscience study, behavioral parameters would be quantified.

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, they are used to monitor the biological effects of a compound and to provide evidence of target engagement. Biomarkers can be molecular (e.g., levels of a specific protein in the blood), imaging-based (e.g., tumor size measured by imaging), or physiological (e.g., changes in blood pressure).

For example, if in vitro studies suggested that this compound inhibits a particular kinase, the phosphorylation status of that kinase in tumor tissue from a xenograft model could be used as a preclinical biomarker.

Hypothetical Preclinical Biomarker Plan for this compound in an Oncology Setting

| Biomarker Type | Biomarker | Sample Type | Method of Analysis | Purpose |

| Target Engagement | p-Histone H2AX (γH2AX) | Tumor tissue | Immunohistochemistry | To confirm DNA damage response if the compound is a DNA damaging agent |

| Pharmacodynamic | Ki-67 | Tumor tissue | Immunohistochemistry | To assess inhibition of cell proliferation |

| Efficacy | Tumor Volume | Whole animal | Caliper measurement | To determine the overall antitumor effect |

Phenotypic Screening and Deconvolution Strategies for Novel Biological Activities

Phenotypic screening is an approach where compounds are tested in cell-based or whole-organism models to identify agents that produce a desired phenotypic change, without prior knowledge of the drug's molecular target. This is in contrast to target-based screening, where compounds are designed to interact with a specific, known protein.

If this compound were to be evaluated using a phenotypic screening approach, it might be tested in a wide array of cell-based assays representing different disease states. For example, it could be screened for its ability to reverse a disease-associated phenotype in patient-derived cells.

Once a compound with interesting phenotypic activity is identified, the next and often challenging step is "target deconvolution" – identifying the molecular target or targets responsible for the observed effect. Common target deconvolution strategies include:

Affinity Chromatography: The compound is immobilized on a solid support and used to "fish" for its binding partners in a cell lysate. The bound proteins are then identified by mass spectrometry.

Computational Approaches: The chemical structure of the compound can be used to search databases of known protein structures to predict potential binding partners.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, mimic or block the effect of the compound, suggesting that the encoded proteins are part of the target pathway.

Based on a comprehensive review of available scientific literature, there is currently no specific published research detailing the biological and pharmacological research methodologies applied to the chemical compound This compound . Searches for whole-cell or organism-level screening methodologies, advanced imaging techniques for phenotypic analysis, and chemogenomics approaches specifically for this compound did not yield any relevant results.

The scientific community has explored related compounds, such as 1,4-disubstituted piperazine-2,5-diones, for various therapeutic properties. However, information particular to the 2,6-dione isomer with a 4-methylbenzoyl group is not present in the accessible scientific domain.

Consequently, it is not possible to provide an article on the requested topics for this specific compound.

Computational and Theoretical Studies on 4 4 Methylbenzoyl Piperazine 2,6 Dione

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site.

Receptor Grid Generation and Active Site Definition

The initial step in a molecular docking study involves the preparation of the target protein receptor. This process would require obtaining the 3D structure of a biologically relevant protein target, often from a repository like the Protein Data Bank (PDB). The active site, the region of the protein where the ligand is expected to bind, is then defined. A grid box is generated around this active site to define the space where the docking algorithm will search for possible binding poses of the ligand.

Scoring Functions and Docking Algorithm Validation

Docking programs utilize scoring functions to estimate the binding affinity for different ligand poses within the active site. These functions calculate a score based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. To ensure the reliability of the docking protocol, it is typically validated by redocking a known co-crystallized ligand into the active site of the target protein. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.

Analysis of Binding Poses and Key Interactions

Following the docking of 4-(4-Methylbenzoyl)piperazine-2,6-dione into the defined active site, the resulting binding poses would be analyzed. The pose with the best score is typically selected for detailed examination of its interactions with the amino acid residues of the protein. Key interactions that would be investigated include:

Hydrogen Bonds: The piperazine-2,6-dione (B107378) moiety contains hydrogen bond donors and acceptors that could form critical interactions with the protein backbone or side chains.

Hydrophobic Interactions: The 4-methylbenzoyl group provides a significant hydrophobic region that could interact with nonpolar residues in the active site.

Pi-Pi Stacking: The aromatic ring of the benzoyl group could engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical table of interactions is presented below to illustrate how these findings would be displayed.

| Interaction Type | Interacting Residue (Example) | Atom(s) in Ligand Involved |

| Hydrogen Bond | ASP 150 | N-H of piperazine-dione |

| Hydrogen Bond | SER 152 | Carbonyl oxygen of piperazine-dione |

| Hydrophobic | LEU 98, VAL 105 | Methyl group of the 4-methylbenzoyl moiety |

| Pi-Pi Stacking | PHE 258 | Aromatic ring of the 4-methylbenzoyl moiety |

This table is for illustrative purposes only and does not represent actual research findings.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

To further investigate the stability of the predicted ligand-protein complex and to analyze the conformational behavior of the ligand, molecular dynamics (MD) simulations are employed. nih.gov

Force Field Selection and Simulation Parameters

MD simulations use a force field, a set of parameters and equations, to describe the potential energy of the atoms in the system. Common force fields for biomolecular simulations include CHARMM, AMBER, and GROMOS. The protein-ligand complex would be solvated in a water box with ions added to neutralize the system. The simulation would then be run for a specific time period, often in the nanosecond range, under defined temperature and pressure conditions.

Analysis of Conformational Ensembles and Ligand Fluctuations

The trajectory from the MD simulation provides a detailed view of the atomic motions over time. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the protein and ligand is calculated to assess the stability of the complex. A stable complex will show convergence of the RMSD values over the simulation time.

Ligand Fluctuations: The root-mean-square fluctuation (RMSF) of the ligand's atoms can indicate which parts of the molecule are more flexible or rigid when bound to the protein.

Conformational Changes: The simulation can show if the ligand induces any conformational changes in the protein's active site upon binding.

A hypothetical RMSD plot would show the RMSD value on the y-axis against simulation time on the x-axis, typically leveling off to indicate stability.

Free Energy Perturbation and MM/GBSA Calculations

Free energy calculations are powerful computational tools for predicting the binding affinities of ligands to macromolecules. Methodologies like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are prominent in this area.

The MM/GBSA method calculates the binding free energy by combining molecular mechanics (MM) energies with continuum solvation models. nih.gov It is considered a valuable tool for rescoring docking results and refining binding pose predictions. acs.org The calculation involves taking snapshots from molecular dynamics (MD) simulations of the protein-ligand complex, the free protein, and the free ligand. The binding free energy (ΔG_bind) is then estimated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase, comprising internal, electrostatic, and van der Waals energies.

ΔG_solv is the change in solvation free energy, which is further divided into polar and nonpolar contributions. The polar part is often calculated using the Generalized Born (GB) model, while the nonpolar part is estimated from the solvent-accessible surface area (SASA). nih.gov

TΔS represents the change in conformational entropy upon binding, which is often omitted due to high computational cost and potential for large errors, a known limitation of the method. nih.gov

For instance, in studies of piperazine-substituted naphthoquinone derivatives as potential PARP-1 inhibitors, MM/GBSA calculations were employed to estimate binding affinities, with resulting scores for promising compounds in the range of -43 to -62 kcal/mol. acs.org While specific MM/GBSA data for this compound is not prominently available, the methodology remains a standard and applicable approach for assessing its potential interactions with biological targets. Variants of the method exist, with differing approaches to calculating polar solvation terms (e.g., Poisson-Boltzmann vs. Generalized Born) and the internal dielectric constant, which can influence the results. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Methodologies

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a chemical compound. researchgate.net These methods are integral to early-stage drug discovery, helping to identify candidates with favorable profiles and flag potential liabilities. researchgate.netmdpi.com For piperazine (B1678402) derivatives, various platforms and models are utilized to predict their ADMET properties. nih.govnih.gov

Predictive Models for Permeability and Distribution

Predicting how a compound permeates biological membranes and distributes throughout the body is key to its potential efficacy. Computational models for these properties often rely on quantitative structure-activity relationships (QSAR) and physicochemical descriptors. mdpi.com

Key parameters used in these predictive models include:

Lipophilicity (LogP): The logarithm of the partition coefficient between octanol (B41247) and water is a critical measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a strong predictor of passive molecular transport through membranes.

Aqueous Solubility (LogS): Poor solubility can hinder absorption. Predictive models estimate this property based on the molecular structure. mdpi.com

Blood-Brain Barrier (BBB) Permeation: Specialized models predict a compound's ability to cross the highly selective blood-brain barrier, a crucial factor for neurologically active agents.

These descriptors are used in algorithms ranging from simple linear equations to complex machine learning models to classify compounds or predict specific values. For example, the SwissADME platform is commonly used to evaluate these pharmacokinetic profiles for piperazine derivatives. mdpi.com

Table 1: Illustrative ADMET Parameters Predicted for Piperazine Derivatives

| Parameter | Description | Typical Use |

|---|---|---|

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Oral drug development |

| BBB Permeant | Predicts whether the compound can cross the Blood-Brain Barrier. | CNS drug development |

| P-gp Substrate | Predicts if the compound is a substrate of P-glycoprotein, an efflux pump. | Drug resistance studies |

| CYP Inhibitor | Predicts inhibition of key Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9). | Drug-drug interaction risk |

This table is illustrative of parameters typically evaluated for piperazine derivatives in silico. mdpi.com

Metabolic Site Prediction and Enzyme Inhibition Modeling

Computational models are used to predict which parts of a molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. These "sites of metabolism" (SOMs) are identified using models that consider factors like atom accessibility and the chemical reactivity of specific C-H bonds.

Enzyme inhibition modeling is also critical for predicting potential drug-drug interactions. In silico methods, including molecular docking and QSAR, are used to forecast whether a compound will inhibit the activity of key metabolic enzymes. nih.gov In studies of novel thiazolylhydrazine-piperazine derivatives, molecular modeling was used to understand the interaction modes with the monoamine oxidase (MAO-A) enzyme, complementing experimental inhibition data. nih.gov Similarly, computational studies on other piperazine conjugates have been performed to understand their binding modes within the active sites of targets like the GABA-A receptor. nih.gov

In Silico Toxicity Prediction Algorithms (Excluding Clinical Toxicity)

In silico toxicology models aim to predict various forms of toxicity based on chemical structure, avoiding the need for extensive experimental testing in the early phases. These algorithms primarily use QSAR and rule-based systems. researchgate.net

The methodologies involve:

Structural Alerts: Identifying specific chemical substructures (toxicophores) that are known to be associated with toxicity.

QSAR Models: Building statistical models that correlate a set of molecular descriptors with a specific toxicological endpoint (e.g., mutagenicity, cardiotoxicity). These models are trained on large datasets of compounds with known toxicity profiles.

Read-Across: Predicting the toxicity of a compound by comparing it to structurally similar compounds with known toxicity data.

For piperazine derivatives, QSAR models are developed to correlate molecular descriptors with biological activity and potential toxicity, helping to select candidates with a lower risk profile for further development. acs.orgmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its geometry, stability, and reactivity.

DFT (Density Functional Theory) for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of molecules. researchgate.net It is often employed in the study of piperazine derivatives to calculate a range of properties. mdpi.comnih.gov

Conformational Analysis: DFT is used to determine the most stable three-dimensional arrangement (conformation) of a molecule by optimizing its geometry to find the lowest energy state. For a molecule like this compound, this would involve determining the preferred puckering of the piperazine-2,6-dione ring and the rotational orientation of the 4-methylbenzoyl group.

Electronic Properties and Reactivity Descriptors: DFT calculations yield key electronic parameters that describe a molecule's reactivity. mdpi.comnih.govresearchgate.net These descriptors are often used to build QSAR models. mdpi.com

Table 2: Key Quantum Chemical Descriptors from DFT Calculations

| Descriptor | Symbol | Description |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the outermost electron-filled orbital; related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the first empty orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | IP | The energy required to remove an electron (approximated as -E(HOMO)). |

| Electron Affinity | EA | The energy released when an electron is added (approximated as -E(LUMO)). |

| Electrophilicity Index | ω | A measure of the ability of a species to accept electrons. |

| Chemical Potential | µ | The escaping tendency of electrons from an equilibrium system. |

This table lists common descriptors calculated via DFT for piperazine derivatives to understand their reactivity. mdpi.comnih.gov

Spectroscopic Property Prediction: DFT can also be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are currently no published computational or theoretical studies specifically focused on the compound This compound .

This includes a lack of specific research findings for the following areas as requested:

Reaction Mechanism Elucidation Using Quantum Chemical Methods

While computational methods such as Density Functional Theory (DFT) are widely used to analyze the electronic properties and reactivity of molecules, and studies exist for other piperazine derivatives, no such data has been made publicly available for this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or in-depth discussion on these specific computational aspects for the target compound at this time.

Advanced Analytical Methodologies for Research on 4 4 Methylbenzoyl Piperazine 2,6 Dione

High-Resolution Mass Spectrometry in Metabolite Identification and Degradation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for identifying its metabolites and degradation products. Techniques such as liquid chromatography coupled to quadrupole time-of-flight (LC-QTOF/MS) mass spectrometry offer the sensitivity and resolution required for these applications. mdpi.com

Fragmentation Pathway Analysis for Structural Elucidation

In mass spectrometry, the fragmentation pattern of a molecule provides a "fingerprint" that is crucial for its structural identification. For 4-(4-methylbenzoyl)piperazine-2,6-dione, ionization would likely produce a protonated molecule [M+H]⁺. Subsequent fragmentation in the mass spectrometer would be expected to occur at the most labile bonds.

Based on the structure, key fragmentation pathways can be predicted. A primary cleavage would likely occur at the amide bond between the benzoyl group and the piperazine (B1678402) ring, leading to the formation of a 4-methylbenzoyl cation (m/z 119) and the piperazine-2,6-dione (B107378) radical cation. Another characteristic fragmentation would involve the cleavage of the piperazine ring itself. For instance, a closely related compound, 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, has been characterized by high-resolution mass spectrometry (HRMS), confirming its elemental composition. nih.gov The study of such analogues allows for the prediction of fragmentation patterns.

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion, followed by characteristic losses. The table below outlines predicted major fragments based on the analysis of similar structures.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound

| Predicted Fragment Ion | Structure | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₃N₂O₃⁺ | 233.0921 | Protonated molecular ion |

| [C₈H₇O]⁺ | 4-methylbenzoyl cation | 119.0497 | Cleavage of the amide bond |

| [C₄H₅N₂O₂]⁺ | Piperazine-2,6-dione fragment | 113.0346 | Loss of the 4-methylbenzoyl group |

| [C₅H₆NO]⁺ | 96.0444 | Further fragmentation of the piperazine ring |

Quantitative Methodologies for Compound Quantification in Biological Matrices

The quantification of this compound in biological matrices such as plasma or tissue homogenates is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity and selectivity. nih.gov A quantitative method would typically involve protein precipitation from the biological sample, followed by chromatographic separation and detection by MS/MS. nih.gov

The method would be validated for linearity, precision, accuracy, recovery, and matrix effects to ensure reliable results. mdpi.com For example, a validated LC-MS/MS method for piperazine in chicken muscle demonstrated a limit of quantification in the low µg/kg range, showcasing the sensitivity of the technique. researchgate.net The development of such a method for this compound would allow for the determination of its concentration profiles over time in various biological compartments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are necessary for the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules like this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the non-equivalent protons of the methylene (B1212753) groups in the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals of the piperazine and benzoyl moieties based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the 4-methylbenzoyl group and the piperazine-2,6-dione core, for example, by observing a correlation from the protons on the piperazine ring to the carbonyl carbon of the benzoyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is invaluable for determining the stereochemistry and conformational preferences of the molecule in solution.

NMR data for the closely related compound, 1-(4-methylbenzoyl)-4-phenylpiperazine-2,5-dione, has been reported and can serve as a reference for expected chemical shifts. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogue data)

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Methyl (CH₃) | ~2.4 | ~21.8 | C=O (benzoyl), Aromatic C's |

| Piperazine CH₂ (C3, C5) | ~4.4-4.6 | ~48.5, ~54.1 | C=O (piperazine) |

| Aromatic CH (benzoyl) | ~7.2-7.6 | ~129.2, ~131.2 | C=O (benzoyl), Methyl C |

| Aromatic C-CH₃ | - | ~144.1 | Methyl H, Aromatic H's |

| Aromatic C-C=O | - | ~131.2 | Aromatic H's |

| Carbonyl (benzoyl) | - | ~171.2 | Aromatic H's, Piperazine H's |

| Carbonyl (piperazine) | - | ~164.8, ~166.9 | Piperazine H's |

Studies on similar N-acylpiperazines have shown that these molecules can exist as conformers in solution due to restricted rotation around the amide bond, which can be studied using temperature-dependent NMR experiments. nih.govbeilstein-journals.org

Ligand-Observed NMR for Protein Binding and Conformational Changes (e.g., STD NMR, SAR by NMR)

Ligand-observed NMR techniques are powerful for studying the binding of small molecules to macromolecular targets, such as proteins, without the need for protein labeling. These methods are particularly useful in fragment-based drug discovery. rsc.org

Saturation Transfer Difference (STD) NMR can identify which protons of this compound are in close contact with a target protein. By irradiating the protein and observing the transfer of saturation to the ligand, a binding epitope can be mapped.

Structure-Activity Relationships (SAR) by NMR is a screening technique where a library of small molecules is tested for binding to a protein target. Changes in the NMR spectrum of the ligand upon binding can be used to identify hits and guide the development of more potent compounds.

While no specific ligand-observed NMR studies have been reported for this compound, the principles of these techniques are broadly applicable and could be employed to investigate its interactions with potential biological targets. mdpi.com

X-Ray Crystallography for Solid-State Structure and Co-Crystallization with Targets

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation.

For this compound, a single crystal X-ray diffraction analysis would be expected to reveal the conformation of the piperazine-2,6-dione ring, which is likely to adopt a chair or a twisted-boat conformation. The analysis would also show the relative orientation of the 4-methylbenzoyl group with respect to the piperazine ring. Crystal structures of related N-benzoylpiperazine derivatives show that the piperazine ring typically adopts a chair conformation. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound (based on related structures)

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| Conformation of Piperazine Ring | Chair conformation |

| Torsion Angle (N-C(benzoyl)) | Expected to be non-planar |

| Intermolecular Interactions | Potential for C-H···O hydrogen bonds |

Furthermore, co-crystallization of this compound with a biological target, such as an enzyme or receptor, could provide invaluable insights into its binding mode at an atomic level. This information is crucial for structure-based drug design, allowing for the rational optimization of the compound's affinity and selectivity. The study of co-crystal structures of piperazine-containing compounds with their targets has been instrumental in understanding their mechanism of action. nih.gov

Crystal Growth Optimization and Data Collection

The successful determination of a molecule's three-dimensional structure by single-crystal X-ray diffraction is contingent upon the availability of high-quality crystals. The process of obtaining such crystals for this compound would involve a systematic optimization of crystallization conditions. Researchers typically explore a range of solvents with varying polarities, such as ethanol, chloroform, and ethyl acetate (B1210297), as the choice of solvent can significantly influence crystal packing and polymorphism. nih.gov Common crystallization techniques that would be employed include:

Slow Evaporation: A solution of the compound is allowed to stand undisturbed, letting the solvent evaporate slowly, which gradually increases the concentration and promotes crystal formation.

Solvent Diffusion: This method involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, leading to crystallization at the interface.

Vapor Diffusion: Similar to solvent diffusion, this technique can be set up in either a hanging drop or sitting drop format, where the solvent from a droplet of the compound's solution diffuses into a larger reservoir of a precipitating agent.

Once suitable crystals are obtained, a single crystal is carefully mounted on a diffractometer for data collection. The crystal is subjected to a beam of X-rays, and the resulting diffraction pattern is recorded on a detector. Key parameters for data collection are meticulously recorded.

Table 1: Illustrative Crystallographic Data Collection Parameters for a Piperazinedione Derivative

| Parameter | Value |

| Diffractometer | Bruker SMART CCD area-detector |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 153(2) K |

| Crystal System, Space Group | Monoclinic, P2₁/c |

| Unit Cell Dimensions | a = 12.6 Å, b = 6.1 Å, c = 19.2 Å |

| α = 90°, β = 95.1°, γ = 90° | |

| Volume | 1490.9 ų |

| Z, Calculated Density | 4, 1.310 Mg/m³ |

| Absorption Correction | Multi-scan |

| Reflections Collected | 7835 |

| Independent Reflections | 2836 [R(int) = 0.029] |

Note: This data is representative and based on typical values for similar organic compounds. nih.gov

Structure Refinement and Analysis of Intermolecular Interactions

Following data collection, the raw diffraction data is processed to solve and refine the crystal structure. This process involves determining the positions of all atoms in the asymmetric unit of the crystal lattice. The refinement process aims to minimize the difference between the observed and calculated structure factors, typically expressed by the R-factor. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. nih.gov

Table 2: Representative Structure Refinement Details

| Parameter | Value |

| Refinement Method | Full-matrix least-squares on F² |

| R-indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.137 |

| Goodness-of-fit on F² | 1.02 |

| Data / Restraints / Parameters | 2836 / 0 / 199 |

| Largest diff. peak and hole | 0.19 and -0.22 e.Å⁻³ |

Note: This data is illustrative and based on typical refinement parameters for related structures. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts

Chromatography is an indispensable tool in synthetic chemistry for both the analysis of reaction progress and the purification of products. For a compound like this compound, a suite of chromatographic techniques would be employed.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for assessing the purity of a compound and quantifying impurities. A robust HPLC method for this compound would be developed by systematically optimizing several parameters. A reversed-phase column (e.g., C18) is often a suitable starting point for compounds of this nature. researchgate.net

Method development would involve:

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. The ratio is adjusted to achieve optimal separation and retention time.

Wavelength Selection: The UV detector wavelength would be set at the λmax of the compound to ensure maximum sensitivity.

Flow Rate Optimization: Adjusting the flow rate can improve peak shape and resolution.

Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. jocpr.comresearchgate.net

Table 3: Example HPLC Method Parameters for Analysis of a Piperazine Derivative

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: These parameters are representative and would be optimized for the specific compound.

Preparative Chromatography for Compound Isolation from Reaction Mixtures

Following a synthesis, the crude product mixture often contains unreacted starting materials, by-products, and other impurities. Preparative chromatography is employed to isolate the target compound, this compound, in high purity. This can be achieved using either flash column chromatography or preparative HPLC.

In flash column chromatography, a silica (B1680970) gel stationary phase is commonly used with a solvent system (eluent) of increasing polarity, for example, a gradient of ethyl acetate in hexane. nih.gov Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product. For more challenging separations, preparative HPLC offers higher resolution, albeit with a lower sample capacity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

While HPLC is excellent for non-volatile compounds, GC-MS is the preferred method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents. For a compound like this compound, which itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is primarily used to assess the purity with respect to low molecular weight contaminants.

The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification by comparison to spectral libraries.

Table 4: Typical GC-MS Conditions for Volatile Impurity Profiling

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Note: The oven program and other parameters would be adjusted based on the specific impurities being targeted.

Future Research Directions and Translational Perspectives for 4 4 Methylbenzoyl Piperazine 2,6 Dione

Exploration of Novel Biological Targets and Therapeutic Areas Based on Preclinical Findings

While specific preclinical data for 4-(4-methylbenzoyl)piperazine-2,6-dione is not yet available in the public domain, the known biological activities of its constituent moieties—the piperazine-2,6-dione (B107378) core and the N-benzoylpiperazine fragment—provide a rational basis for directing future investigations.

The piperazine-2,6-dione scaffold is a recognized pharmacophore with a diverse range of biological effects. commonwealthfund.org Derivatives have been investigated for their potential in several therapeutic areas, including:

Oncology: Certain piperazine-2,6-dione derivatives have been evaluated for their anticancer properties. azolifesciences.com Future research on this compound could therefore involve screening against a panel of cancer cell lines to identify potential antiproliferative activity.

Central Nervous System (CNS) Disorders: The piperidine-2,6-dione substructure, closely related to piperazine-2,6-dione, is found in compounds developed as potential atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. fda.gov This suggests that this compound could be investigated for activity against CNS targets.

Inflammatory Diseases: Some piperazine-2,5-dione derivatives have been studied for their effects on cartilage regeneration and inflammation, indicating a potential role in treating conditions like osteoarthritis. parabolicdrugs.com

The N-benzoylpiperazine moiety is also a key structural alert for biological activity. The benzoylpiperidine fragment, a close analogue, is considered a privileged structure in the design of atypical antipsychotic agents. nih.gov This further strengthens the rationale for exploring the neurological applications of this compound.

Based on these precedents, a proposed initial screening cascade for this compound is outlined below:

Table 1: Proposed Initial Screening Cascade for this compound

| Therapeutic Area | Target Class | Specific Targets (Examples) | Assay Type |

| Oncology | Kinases, Tubulin | EGFR, VEGFR, Tubulin | Cell-based proliferation assays, enzyme inhibition assays |

| CNS Disorders | GPCRs, Transporters | Dopamine (D2, D3), Serotonin (5-HT1A, 5-HT2A) | Receptor binding assays, functional assays |

| Inflammatory Diseases | Cytokines, Enzymes | TNF-α, IL-6, COX-2 | Immunoassays, enzyme activity assays |

Development of Advanced Prodrug Strategies and Targeted Delivery Systems (Theoretical Approaches)

To enhance the therapeutic potential of this compound, advanced prodrug and targeted delivery strategies can be conceptualized. These approaches aim to improve pharmacokinetic properties, increase solubility, and enhance delivery to specific tissues or cells.

Prodrug Strategies:

A key challenge with many small molecules is poor water solubility, which can limit bioavailability. Prodrug approaches can overcome this by masking key functional groups. For piperazine (B1678402) derivatives, ester linkages have been successfully employed to create more soluble prodrugs that are later hydrolyzed in vivo to release the active compound. fda.govorfenix.com

Targeted Delivery Systems: